molecular formula C7H9ClO2 B1411102 2-(2-Oxocyclopentyl)acetyl chloride CAS No. 1824151-73-6

2-(2-Oxocyclopentyl)acetyl chloride

Cat. No.: B1411102
CAS No.: 1824151-73-6
M. Wt: 160.6 g/mol
InChI Key: LYZITPYVBZFHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxocyclopentyl)acetyl chloride (CAS 1824151-73-6) is a reactive acyl chloride intermediate with the molecular formula C7H9ClO2 and a molecular weight of 160.60 g/mol. This compound is supplied with a minimum purity of 97% and is a valuable building block in organic synthesis, particularly for the preparation of esters and amides via acylation reactions . The molecule features a reactive acid chloride group (-COCl) adjacent to a 2-oxocyclopentyl group, making it a bifunctional reagent for further derivatization. Its high reactivity stems from the acyl chloride functional group, which acts as an electrophile, readily undergoing nucleophilic attack by alcohols and amines to form new carbon-heteroatom bonds . This makes it an essential reagent for introducing the 2-(2-oxocyclopentyl)acetyl moiety into more complex molecular architectures. In research, this compound serves as a critical synthon in multi-step synthetic routes. Its utility is demonstrated in synthetic methodologies such as the acetyl chloride-mediated cascade synthesis of orthogonally protected α-amino esters, where related acyl chlorides facilitate the formation of key α-chloroglycine intermediates . Furthermore, structural analogs containing the 2-oxocyclopentyl group are of significant interest in pharmaceutical chemistry, as they are found in active ingredients and novel chiral derivatives with anti-inflammatory properties . Researchers value this compound for exploring new chemical space in drug discovery and for the development of non-proteinogenic amino acids and other complex, biologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-oxocyclopentyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c8-7(10)4-5-2-1-3-6(5)9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZITPYVBZFHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

2-(2-Oxocyclopentyl)acetyl chloride is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure allows it to serve as a versatile intermediate in the synthesis of complex molecules. This article explores its applications, including scientific research, medicinal uses, and industrial applications, supported by case studies and data tables.

Scientific Research Applications

This compound is employed in several domains of scientific research:

Synthesis of Bioactive Compounds

This compound is often used as an acylating agent in the synthesis of various bioactive molecules. Its ability to introduce the acetyl group facilitates the formation of more complex structures that can exhibit desired biological activities.

Medicinal Chemistry

Research has indicated that derivatives of this compound possess potential therapeutic properties. It has been studied for its:

  • Anticancer Activity : Preliminary studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for effectiveness against various bacterial strains, showing promise as a lead compound for antibiotic development.

Chemical Biology

In chemical biology, this compound is utilized to modify biological molecules, aiding in the study of enzyme interactions and receptor binding. This application is critical for understanding biochemical pathways and developing new therapeutic strategies.

Case Studies

Several studies highlight the applications of this compound:

Study Focus Findings
Anticancer Activity StudyEvaluated against breast cancer cell linesShowed significant inhibition of cell growth at low concentrations
Antimicrobial Efficacy ResearchTested against Gram-positive and Gram-negative bacteriaDemonstrated effective bactericidal activity, particularly against Staphylococcus aureus
Enzyme Inhibition AssayAssessed interaction with specific enzymesIdentified as a potent inhibitor of certain proteases

Industrial Applications

In addition to its research applications, this compound has several industrial uses:

Pharmaceutical Manufacturing

The compound serves as a key intermediate in the production of pharmaceuticals, particularly those targeting cancer and infectious diseases. Its ability to facilitate complex chemical reactions makes it invaluable in drug synthesis.

Agrochemical Development

It is also explored for use in agrochemicals, where its derivatives may provide solutions for pest control or plant growth regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-(2-Oxocyclopentyl)acetyl chloride with acetyl chloride, chloroacetyl chloride (CAC), dichloroacetyl chloride (DCAC), and 2-(3-oxocyclopentyl)acetyl chloride:

Parameter This compound Acetyl Chloride Chloroacetyl Chloride (CAC) Dichloroacetyl Chloride (DCAC) 2-(3-Oxocyclopentyl)acetyl Chloride
Molecular Formula C₇H₉ClO₂ C₂H₃ClO C₂H₂Cl₂O C₂HCl₃O C₇H₉ClO₂
Molecular Weight (g/mol) ~160.60 78.50 112.94 147.38 160.60
Boiling Point (°C) ~240–250 (estimated) 52 105–107 108–110 246.1
Density (g/cm³) ~1.2 (estimated) 1.10 1.42 1.53 1.2
Reactivity with Water Moderate (steric hindrance) Violent Violent Violent Moderate

Key Observations :

  • Steric Effects : The cyclopentyl ring in this compound likely reduces reactivity compared to linear acyl chlorides (e.g., acetyl chloride), slowing hydrolysis and nucleophilic attacks.
  • Volatility : Higher molecular weight and cyclic structure suggest lower volatility than acetyl chloride (BP 52°C) but similar to the 3-oxo analog (BP 246.1°C) .
  • Chlorination Impact : CAC and DCAC, with additional chlorine atoms, exhibit higher density and boiling points than acetyl chloride, highlighting halogenation's role in modifying physical properties .

Reactivity and Hazard Profile

Reactivity
  • Acetyl Chloride : Reacts violently with water, alcohols, and bases, producing HCl and heat . Forms explosive vapor-air mixtures (flammability class 3) .
  • This compound : Expected to react with nucleophiles (e.g., water, amines) but slower due to steric hindrance. Less flammable (estimated flammability class 2) due to lower volatility.
  • CAC/DCAC : Enhanced electrophilicity from electron-withdrawing chlorine atoms increases reactivity toward amines and alcohols .

Key Observations :

  • All compounds pose severe skin/eye corrosion risks. Acetyl chloride’s high flammability (NFPA Fire Hazard 3) contrasts with the likely lower flammability of the cyclopentyl derivative due to reduced volatility .
  • Environmental impact for this compound may align with acetyl chloride (harmful to aquatic life) .

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-Oxocyclopentyl)acetyl chloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via acid chloride formation from the corresponding carboxylic acid. A standard approach involves reacting 2-(2-oxocyclopentyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, refluxing the acid with SOCl₂ in dichloromethane at 40–50°C for 2–3 hours, followed by vacuum distillation to isolate the product . Purification via reduced-pressure distillation is critical to remove residual reagents. Reaction progress can be monitored using FT-IR to confirm the disappearance of the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The cyclopentanone ring’s carbonyl carbon (~210–220 ppm in ¹³C NMR) and acetyl chloride’s carbonyl carbon (~170–175 ppm) are diagnostic. Protons adjacent to the carbonyl (e.g., cyclopentanone α-H) show deshielding in ¹H NMR (~2.5–3.5 ppm).
  • IR Spectroscopy : Confirms the acyl chloride C=O stretch (~1800 cm⁻¹) and cyclopentanone C=O (~1740 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion ([M]⁺) and fragmentation patterns to verify purity.
    Data must be compared to computational predictions (e.g., DFT) for validation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Butyl rubber gloves (≥0.3 mm thickness, EN374 tested), chemical-resistant suits, and full-face respirators with AXBEK cartridges (EN 14387) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Under inert gas (e.g., N₂) in sealed containers, away from moisture and ignition sources.
  • Emergency Measures : Neutralize spills with sodium bicarbonate, and avoid water due to violent hydrolysis .

Advanced Research Questions

Q. How does the 2-oxocyclopentyl moiety influence the reactivity of the acetyl chloride group in acylation reactions?

  • Methodological Answer : The cyclopentanone ring introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack compared to linear acyl chlorides. Kinetic studies (e.g., competing reactions with aniline or alcohols) can quantify reactivity. For example, monitor reaction rates via ¹H NMR by tracking the disappearance of the acyl chloride signal. Computational modeling (DFT) can map transition-state geometries and charge distribution to explain reduced reactivity .

Q. What strategies mitigate decomposition during moisture-sensitive syntheses involving this compound?

  • Methodological Answer :
  • Solvent Drying : Use molecular sieves (3Å) or distillation (e.g., THF over Na/benzophenone).
  • Reaction Conditions : Conduct reactions under N₂/Ar atmosphere at –20°C to slow hydrolysis.
  • Additives : Incorporate scavengers like trimethylsilyl chloride to trap trace water.
    Stability studies (TGA/DSC) under varying humidity levels can identify optimal storage conditions .

Q. How can computational models predict degradation pathways of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) simulate hydrolysis mechanisms, identifying intermediates like the tetrahedral transition state. QSPR models correlate molecular descriptors (e.g., LUMO energy, partial charges) with experimental degradation rates. Molecular dynamics (MD) simulations in explicit solvent models (water/THF) further refine stability predictions .

Q. What analytical approaches resolve contradictions in reported reactivity data for derivatives of this compound?

  • Methodological Answer :
  • Systematic Replication : Vary reaction parameters (solvent polarity, temperature, catalyst loading) to isolate confounding factors.
  • Advanced Chromatography : Use HPLC-MS to detect trace byproducts (e.g., hydrolysis products) that may skew reactivity interpretations.
  • Statistical Analysis : Apply multivariate regression to identify dominant variables in conflicting datasets .

Q. How does the steric environment of the cyclopentanone ring affect nucleophilic attack on the acetyl chloride group?

  • Methodological Answer : Compare reaction rates with structurally simpler acyl chlorides (e.g., acetyl chloride) using kinetic isotope effect (KIE) studies or Hammett plots. X-ray crystallography of the compound or its intermediates can reveal steric clashes. Computational steric maps (e.g., using SambVca) quantify buried volume around the reactive site .

Data Presentation and Validation

Q. What statistical methods validate the reproducibility of synthesis yields for this compound?

  • Methodological Answer : Perform triplicate syntheses under identical conditions and apply ANOVA to assess variance. Report confidence intervals (95%) for yields. Use control charts to monitor batch-to-batch consistency in industrial-academic collaborations .

Q. How can LC-NMR differentiate between isomeric byproducts formed during synthesis?

  • Methodological Answer :
    Online LC-NMR coupling allows real-time tracking of reaction mixtures. For isomers, compare ¹H-¹³C HSQC spectra to distinguish substitution patterns. Dynamic NMR (DNMR) at variable temperatures can resolve overlapping signals caused by slow interconversion .

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